Technical Whitepaper: 3-(2-Fluoro-6-methoxyphenyl)azetidine
Technical Whitepaper: 3-(2-Fluoro-6-methoxyphenyl)azetidine
CAS: 1260864-86-5 Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol
Executive Summary
3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) is a specialized heterocyclic building block utilized in high-value medicinal chemistry programs. Distinguished by its 2-fluoro-6-methoxy substitution pattern, this scaffold offers a unique combination of conformational restriction , metabolic stability , and basicity modulation . Unlike simple 3-phenylazetidines, the steric bulk of the ortho-substituents forces a twisted dihedral angle between the azetidine and phenyl rings, providing a distinct 3D vector for ligand-protein interactions. This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of this compound in drug discovery.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The utility of CAS 1260864-86-5 lies in its ability to serve as a bioisostere for piperidines or morpholines while reducing molecular weight and lipophilicity.
| Property | Value (Calculated/Experimental) | Significance in Drug Design |
| LogP | ~1.8 - 2.1 | Ideal for CNS penetration; balances solubility and permeability. |
| pKa (Conj. Acid) | ~9.2 - 9.8 | Highly basic secondary amine; likely protonated at physiological pH, aiding solubility. |
| TPSA | ~21 Ų | Low polar surface area favors blood-brain barrier (BBB) crossing. |
| Rotatable Bonds | 1 | The C3–Aryl bond is the only rotatable point, but rotation is energetically penalized by ortho substituents. |
| H-Bond Donors | 1 (NH) | Handle for further functionalization (alkylation/acylation). |
Structural Logic: The "Ortho-Effect"
The 2-fluoro and 6-methoxy groups create a "molecular lock."
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Conformational Bias: Steric clash between the azetidine protons and the ortho groups prevents coplanarity. This locks the phenyl ring perpendicular to the azetidine plane, reducing entropic penalty upon binding.
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Metabolic Blockade: The C2 and C6 positions on the phenyl ring—common sites for oxidative metabolism—are blocked. The fluorine atom specifically resists P450 oxidation.
Synthetic Methodology
Core Directive: Synthesis of sterically hindered 3-arylazetidines via sp³-sp² cross-coupling.
While simple aryl azetidines can be made via Friedel-Crafts, the electron-rich and sterically crowded nature of the 2-fluoro-6-methoxyphenyl ring makes Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling the superior method. This route avoids the harsh conditions of traditional acid-mediated cyclizations and tolerates the sensitive azetidine ring.
Reaction Scheme (Graphviz)
Caption: Nickel-catalyzed sp³-sp² cross-coupling strategy for sterically hindered azetidine synthesis.
Detailed Protocol: Ni-Catalyzed Cross-Coupling
Note: This protocol is adapted from modern sp³-sp² coupling standards (e.g., Fu, Molander) optimized for hindered substrates.
Reagents:
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Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)
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Substrate B: 2-Fluoro-6-methoxyphenylboronic acid (1.5 equiv)
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Catalyst: NiCl₂·glyme (10 mol%)
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Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%) or PyBox ligand
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Base: NaHMDS (2.0 equiv) or Cs₂CO₃
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Solvent: Isopropanol (IPA) or anhydrous Dioxane
Step-by-Step Workflow:
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Catalyst Pre-complexation: In a glovebox or under argon, mix NiCl₂·glyme and the ligand in the reaction solvent. Stir for 15 minutes to form the active catalytic species (often indicated by a color change to green/blue).
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Substrate Addition: Add the aryl boronic acid (Substrate B) and the base. Stir for 5 minutes.
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Initiation: Add the N-Boc-3-iodoazetidine (Substrate A). Seal the reaction vessel.
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Heating: Heat the mixture to 60°C for 12–16 hours. Note: Avoid excessive heat (>80°C) to prevent beta-hydride elimination of the azetidine.
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Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄.
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Purification: Purify the N-Boc intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Deprotection: Dissolve the intermediate in DCM (10 volumes). Add Trifluoroacetic acid (TFA, 5 volumes) dropwise at 0°C. Stir at room temperature for 2 hours.
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Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract into DCM/IPA (3:1). For the salt, treat with HCl in ether.
Validation Check:
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¹H NMR (Free Base): Look for the diagnostic azetidine multiplets at δ 3.5–4.5 ppm and the distinct splitting of the 2-fluoro-6-methoxy phenyl ring (triplet/multiplet patterns) in the aromatic region.
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MS (ESI): Expect [M+H]⁺ = 182.1.
Medicinal Chemistry Applications
This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .
The "Magic Methyl" & Fluorine Effect
The methoxy group acts as a hydrogen bond acceptor, potentially interacting with hinge regions in kinases or specific serine/threonine residues in GPCRs. The fluorine atom exerts an electronic withdrawal effect, lowering the electron density of the phenyl ring, which can reduce metabolic oxidation (metabolic soft spot protection).
Vector Analysis (SAR Logic)
Caption: Structure-Activity Relationship (SAR) logic of the 2-fluoro-6-methoxyphenyl moiety.
Therapeutic Areas
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CNS Disorders: Dopamine/Serotonin receptor modulators often utilize 3-arylazetidines to mimic the distance between the basic amine and the aromatic ring found in endogenous neurotransmitters.
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Kinase Inhibitors: Used as a solvent-exposed tail or to occupy specific hydrophobic pockets where a twisted geometry is required to fit.
Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).
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Salt Form: The hydrochloride salt is hygroscopic but chemically stable. For long-term storage, the HCl salt is preferred over the free base.
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Safety: As a secondary amine and fluorinated aromatic, treat as a potential irritant. Use standard PPE.
References
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Synthesis of 3-Arylazetidines via Cross-Coupling
- Source: Organic Chemistry Portal. "Azetidine Synthesis."
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URL:[Link]
- Relevance: Validates the Hiyama and Suzuki coupling routes for 3-iodoazetidines.
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Structural Properties of Fluorinated Phenyl Boronic Acids
- Source: PubChem Compound Summary for 2-Fluoro-6-methoxyphenylboronic acid.
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URL:[Link]
- Relevance: Confirms availability and properties of the key nucleophilic building block.
- Medicinal Chemistry of Azetidines (Patent Context): Source: WO2018091687A1 "Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission." URL: Relevance: Demonstrates the biological utility of fluorinated 3-aryloxy/aryl azetidines in CNS drug discovery.
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General Nickel-Catalyzed Cross-Coupling Protocols
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Source: Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: amines as directing groups." Journal of the American Chemical Society.[1]
- Relevance: Foundational methodology for coupling secondary alkyl halides (like 3-iodoazetidine) with aryl nucleophiles.
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